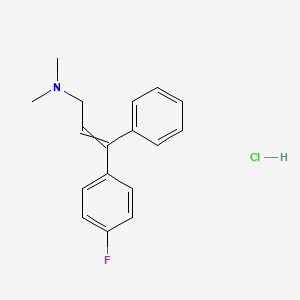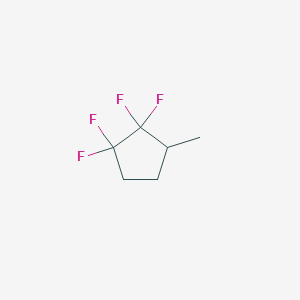
Methyl indolizine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl indolizine-8-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and biological activities This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl indolizine-8-carboxylate can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with diazoacetates in the presence of a catalyst. For example, the direct annulation of pyridine derivatives with diazoacetates possessing carbon–carbon double bonds can form indolizine derivatives . This method is advantageous due to its broad scope of substrates and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts, such as copper, has been explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl indolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indolizine derivatives.
Applications De Recherche Scientifique
Methyl indolizine-8-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl indolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing biological processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: A structurally related compound with a benzopyrrole ring system.
Indolizine: The parent compound of methyl indolizine-8-carboxylate, lacking the carboxylate group.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
This structural feature distinguishes it from other indolizine and indole derivatives, providing unique properties and functionalities .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
methyl indolizine-8-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-6-11-7-3-5-9(8)11/h2-7H,1H3 |
Clé InChI |
LIPPUZZVFCEJGO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CN2C1=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


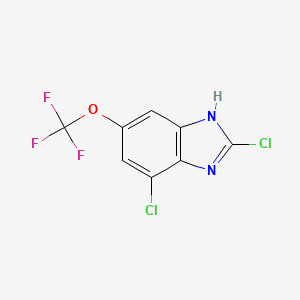
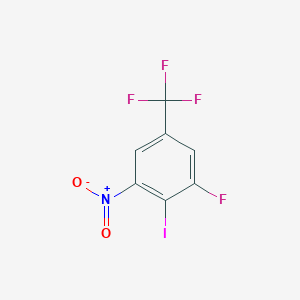
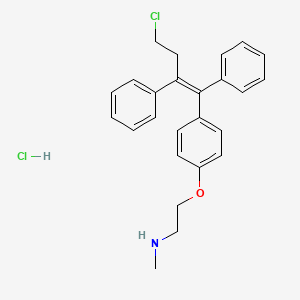
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)

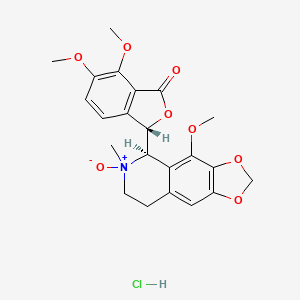
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
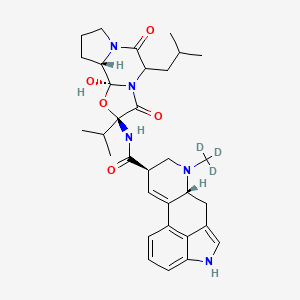
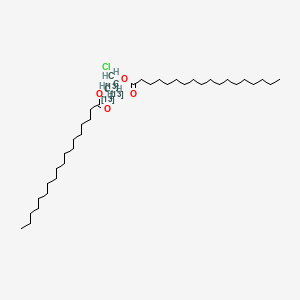

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
